molecular formula C8H18O2SSi B13817868 Mercaptopropyldiethoxymethylsilane

Mercaptopropyldiethoxymethylsilane

Cat. No.: B13817868
M. Wt: 206.38 g/mol
InChI Key: KWZPCURQZRPCJA-UHFFFAOYSA-N
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Description

Mercaptopropyldiethoxymethylsilane (CAS# 13818-38-7) is a central organofunctional alkoxysilane that serves as a versatile coupling agent and a foundational building block in materials science research. Its molecular structure features a hydrolysable diethoxymethylsilyl group and an organofunctional 3-mercaptopropyl chain, enabling it to form stable bonds between inorganic surfaces (like silica or metals) and organic polymers . This dual reactivity makes it invaluable for surface engineering applications, including metal protection , molecular adhesion , and as a precursor for functionalized stationary phases in chromatographic separation techniques . A prominent research application is in the development of adsorbents for heavy metal capture. The compound's terminal sulfydryl (-SH) group demonstrates a strong affinity for soft metal ions such as cadmium (Cd(II)) and lead (Pb(II)), allowing for the creation of functionalized silica nanospheres designed for environmental remediation . Furthermore, its thiol group is exploited in the creation of silver-ion chromatography stationary phases for the separation of lipids based on their number and configuration of double bonds . When compared to newer silanes with multiple thiol groups, Mercaptopropyldiethoxymethylsilane, with its single sulfydryl, offers a well-understood and established profile for researchers, though it may have limited chemical activity relative to its multi-thiol counterparts . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H18O2SSi

Molecular Weight

206.38 g/mol

InChI

InChI=1S/C8H18O2SSi/c1-3-9-8(10-4-2)12-7-5-6-11/h8,11H,3-7H2,1-2H3

InChI Key

KWZPCURQZRPCJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCCS

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Mercaptopropyldiethoxymethylsilane

Direct Synthesis Routes for Mercaptopropyldiethoxymethylsilane

Direct synthesis routes aim to construct the mercaptopropyldiethoxymethylsilane molecule in a single key step from readily available precursors. The most prominent and industrially relevant methods are the anti-Markovnikov addition of a thiol to an unsaturated silane (B1218182) (thiol-ene reaction) and the nucleophilic substitution of a haloalkylsilane.

Hydrosilylation and Thiol-Ene Addition:

The addition of a silicon-hydride across a carbon-carbon double bond, known as hydrosilylation, is a fundamental reaction in organosilicon chemistry. wikipedia.org However, for the synthesis of mercaptosilanes, the more common and efficient approach is the reverse strategy: the addition of a thiol to an unsaturated silane, a reaction termed thiol-ene addition or hydrothiolation. nih.govwikipedia.org

This reaction involves the addition of a thiol (R-SH) to an alkene, such as allyldiethoxymethylsilane. The reaction typically proceeds via a free-radical mechanism, which can be initiated by UV light, heat, or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net This mechanism results in the anti-Markovnikov addition of the thiol to the double bond, placing the sulfur atom on the terminal carbon of the propyl chain, which is the desired regiochemistry for mercaptopropyldiethoxymethylsilane. wikipedia.orgwikipedia.org

The general scheme for this synthesis is: CH₂=CHCH₂Si(OCH₂CH₃)₂(CH₃) + H₂S → HSCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃)

Alternatively, a protected thiol can be used, followed by a deprotection step. The thiol-ene reaction is considered a "click chemistry" reaction due to its high efficiency, high yields, stereoselectivity, and favorable thermodynamic driving force. wikipedia.orgrsc.org

Nucleophilic Substitution:

Another direct and widely used method involves the reaction of a haloorganylsilane with an alkali metal hydrogen sulfide (B99878). google.com In this approach, 3-chloropropyldiethoxymethylsilane is treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), in a polar, aprotic solvent.

The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the hydrosulfide anion displaces the chloride leaving group.

The general scheme is: ClCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃) + NaSH → HSCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃) + NaCl

This method avoids the use of catalysts and can provide good yields, though it may require careful control of reaction conditions to prevent the formation of by-products like thioethers from the reaction of the product with the starting halide. google.com

Functional Group Interconversion Strategies for Thiol-Silane Architectures

Functional group interconversion (FGI) is a strategic approach in synthesis where one functional group is transformed into another. youtube.comsolubilityofthings.com This is particularly useful when direct synthesis is challenging or to create diverse molecular architectures. For thiol-silanes, FGI can be employed to introduce the thiol group onto a pre-formed alkylsilane backbone.

One common strategy involves the conversion of a terminal halide or a hydroxyl group on a propyldiethoxymethylsilane scaffold into a thiol. For instance, a 3-halopropyldiethoxymethylsilane can be converted to the corresponding thiol through a two-step process. First, the halide is displaced by a thioacetate (B1230152) anion (CH₃COS⁻) to form a thioester. Subsequent hydrolysis or reduction of the thioester then yields the desired thiol.

FGI Pathway Example:

Thioester Formation: ClCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃) + KSAc → AcSCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃) + KCl

Hydrolysis: AcSCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃) + H₂O/H⁺ → HSCH₂CH₂CH₂Si(OCH₂CH₃)₂(CH₃) + AcOH

This pathway is advantageous as it often proceeds with high yields and avoids the direct handling of odorous and reactive thiols until the final step. Other sulfur nucleophiles, like thiourea (B124793) followed by hydrolysis, can also be employed in similar FGI strategies.

Optimization of Reaction Conditions and Yields in Mercaptopropyldiethoxymethylsilane Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing by-products, and ensuring an efficient and cost-effective synthesis. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and reactant stoichiometry. researchgate.netresearchgate.net

For the thiol-ene addition route , optimization focuses on the initiator or catalyst system. While radical initiators like AIBN are effective, photoinitiation using UV light can offer milder reaction conditions. researchgate.net Base or nucleophile-catalyzed Michael additions represent an alternative, non-radical pathway. nih.gov The choice of catalyst can influence reaction rate and selectivity.

For nucleophilic substitution routes , the choice of solvent is critical. Polar, aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are often preferred as they effectively solvate the cation of the alkali metal hydrogen sulfide while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. google.comresearchgate.net Temperature control is also vital; higher temperatures can increase the reaction rate but may also lead to the formation of undesirable side products.

Systematic approaches like Response Surface Methodology (RSM) can be employed to scientifically optimize reaction conditions by simultaneously varying multiple factors (e.g., catalyst concentration, temperature, and time) to identify the optimal set of conditions for achieving the highest yield. nih.gov

Below is a data table illustrating the effect of different catalysts on a model thiol-ene reaction, which is a key step in one of the synthetic routes for mercaptosilanes.

Catalyst/InitiatorReaction Time (hours)Yield (%)Reference
UV Photoinitiation497 researchgate.net
AIBN (Thermal)397 researchgate.net
Dimethylphenylphosphine (DMPP)< 0.25>99 nih.gov
Triethylamine2485 nih.gov
No Catalyst24<5 nih.gov

Chemical Reactivity and Derivatization Strategies of Mercaptopropyldiethoxymethylsilane

Hydrolysis and Condensation Kinetics of the Diethoxymethylsilyl Group

The diethoxymethylsilyl group is susceptible to hydrolysis, a reaction in which the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming a reactive silanol (B1196071) intermediate. These silanols can then undergo condensation reactions with other silanols to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and, ultimately, a cross-linked network. The rates of these reactions are highly dependent on several factors, including pH, water concentration, and the presence of catalysts.

The hydrolysis of alkoxysilanes like mercaptopropyldiethoxymethylsilane is a crucial step that initiates the formation of siloxane networks. This reaction can be catalyzed by both acids and bases. In the presence of a catalyst, the reaction of the reactive silicon groups is accelerated to permit hydrolysis and condensation, which allows for crosslinking. google.com

Various catalysts are known to be effective, including organic tin compounds, metal carboxylates, amine compounds, carboxylic acids, alkoxy metals, and inorganic acids. google.com Titanates and bismuth-organic compounds or complexes are also utilized. google.com The choice of catalyst can significantly influence the rate of silanol formation and the subsequent condensation process. For instance, organotin compounds like dibutyltin (B87310) dilaurate and dibutyltin diacetylacetonate are common catalysts that promote both hydrolysis and condensation. google.com

The general mechanism for the hydrolysis of an alkoxysilane involves the protonation of an alkoxy group under acidic conditions or nucleophilic attack by a hydroxide (B78521) ion under basic conditions, leading to the displacement of an alcohol molecule and the formation of a silanol group. The silanol groups formed during hydrolysis are reactive and typically undergo spontaneous condensation to create siloxane bridges. google.comgoogleapis.com

Following hydrolysis, the newly formed silanol groups are highly reactive and can condense with other silanol groups or unreacted alkoxysilane groups. This condensation reaction results in the formation of a siloxane bond and the elimination of a water or alcohol molecule, respectively. This process leads to the growth of oligomeric species that can further react to form a three-dimensional cross-linked network.

The condensation reaction can be represented as follows:

2 R-Si(OH)(OCH2CH3)CH3 → R-Si(OCH2CH3)(CH3)-O-Si(OCH2CH3)(CH3)-R + H2O

R-Si(OH)(OCH2CH3)CH3 + R-Si(OCH2CH3)2CH3 → R-Si(OCH2CH3)(CH3)-O-Si(OCH2CH3)(CH3)-R + CH3CH2OH

Thiol Group Reactivity in Mercaptopropyldiethoxymethylsilane

The thiol group (-SH) in mercaptopropyldiethoxymethylsilane offers a distinct set of reactive pathways, enabling its participation in various organic and inorganic reactions. This functionality is key to many of its applications, allowing for the covalent attachment of the silane (B1218182) to a wide range of substrates.

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol to a carbon-carbon double bond (an ene). This reaction can be initiated by either radical or base catalysis, or by UV irradiation, and proceeds with high yield and selectivity. The thiol group of mercaptopropyldiethoxymethylsilane can readily react with polymers containing unsaturated groups, such as an allyl group, at their ends. google.com

This reaction is particularly useful for surface modification and the synthesis of well-defined polymer architectures. For example, mercaptopropyldiethoxymethylsilane can be grafted onto polymer backbones containing double bonds, thereby introducing pendant silane groups that can subsequently undergo hydrolysis and condensation to form a cross-linked network.

The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-). This reaction can occur in the presence of mild oxidizing agents or through air oxidation, particularly at elevated temperatures or in the presence of a catalyst. The formation of disulfide bonds can be a desirable or undesirable side reaction depending on the application.

This redox chemistry allows for the reversible formation and cleavage of disulfide linkages, which can be exploited in applications such as self-healing materials and controlled-release systems. The thiol-disulfide interchange reaction is another important aspect of its redox chemistry, allowing for dynamic covalent bonding.

The sulfur atom of the thiol group is a soft Lewis base and can act as a ligand, coordinating to a variety of soft metal centers. This property allows mercaptopropyldiethoxymethylsilane to be used as a surface-modifying agent for metal nanoparticles and surfaces, providing a stable covalent linkage.

The thiol group can form strong bonds with metals such as gold, silver, platinum, and palladium. This coordination can be used to anchor catalytic metal species or to create functional coatings on metal substrates. In some cases, the propyl chain and the thiol group can act as a bidentate ligand, chelating to a metal center, which can enhance the stability of the metal-ligand complex.

Interfacial Chemistry and Surface Modification Applications of Mercaptopropyldiethoxymethylsilane

Adsorption and Grafting Mechanisms on Inorganic Substrates

The primary application of mercaptopropyldiethoxymethylsilane lies in its ability to form stable bonds with a variety of inorganic materials. This process, known as silanization, involves the reaction of the silane (B1218182) with the substrate surface, creating a durable organic layer that alters the surface's chemical and physical properties.

The silanization of oxide surfaces such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) is a well-established method for surface modification. taylorandfrancis.com The process is initiated by the hydrolysis of the ethoxy groups on the mercaptopropyldiethoxymethylsilane molecule in the presence of surface-adsorbed water or atmospheric moisture. This reaction forms reactive silanol (B1196071) intermediates (Si-OH). These silanols then condense with the hydroxyl (-OH) groups present on the oxide surface, forming strong, covalent siloxane (Si-O-Si) bonds. ethz.chutwente.nl The reaction can be divided into a primary step, where the silane reacts with the surface silanol groups, and a secondary step, involving intermolecular condensation between adjacent silane molecules on the surface. utwente.nl This secondary reaction, which is slower and promoted by water and heat, leads to the formation of a cross-linked polysiloxane network on the substrate. utwente.nl

The general mechanism can be summarized as follows:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane react with water to form silanol groups (-OH) and ethanol (B145695).

Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups on the oxide surface, eliminating water and forming a covalent Si-O-Substrate bond.

Polymerization: Adjacent silanol groups on the surface can further condense with each other, creating a cross-linked siloxane network.

This process effectively grafts the mercaptopropyl groups onto the oxide surface, making them available for further chemical reactions or for altering the surface's properties.

Mercaptopropyldiethoxymethylsilane is also employed to functionalize metallic and semiconducting surfaces.

Metallic Surfaces: On metals like gold (Au), the primary interaction involves the strong affinity between the sulfur atom of the mercapto group (-SH) and the metal. nih.gov This results in the formation of a stable metal-thiolate bond (e.g., Au-S). While the silane end of the molecule can still undergo hydrolysis and condensation to form a siloxane network, the initial anchoring to the surface is often driven by the mercapto group's chemisorption. researchgate.net This dual functionality makes it an effective adhesion promoter between metallic substrates and polymer coatings. For instance, silanization protocols for gold surfaces often involve pre-treatment with solutions like piranha to generate a high density of hydroxyl groups, facilitating the formation of covalent Au-O-Si bonds. taylorandfrancis.com

Semiconducting Surfaces: For semiconducting materials like silicon (Si), the functionalization process is similar to that of oxide surfaces due to the native oxide layer (SiOₓ) that typically forms on silicon wafers. byu.edursc.org The silanization reaction proceeds through the hydrolysis of the ethoxy groups and subsequent condensation with the surface silanol groups on the native oxide layer. researchgate.net This creates a covalently bound organic monolayer with the mercapto groups oriented away from the surface. This functionalization is crucial in various microelectronics and sensor applications for controlling surface properties and enabling the subsequent attachment of other molecules.

The efficiency of the silane coupling process is critically dependent on the density of hydroxyl groups on the substrate surface. taylorandfrancis.comethz.chstackexchange.com A higher concentration of surface hydroxyls provides more reactive sites for the silane to anchor, leading to a denser and more stable grafted layer. taylorandfrancis.com

Several factors influence surface hydroxylation:

Substrate Material: Different materials have inherently different densities of hydroxyl groups.

Pre-treatment: The surface can be activated to increase the number of hydroxyl groups. Common methods include exposure to plasma (e.g., oxygen plasma), or treatment with acidic or basic solutions like piranha solution (a mixture of sulfuric acid and hydrogen peroxide). taylorandfrancis.comnasa.gov

Environmental Conditions: The presence of water is essential for the hydrolysis of the silane's alkoxy groups into reactive silanols. ethz.ch

The classical model of silanization posits that silanes hydrolyze into silanols, which then react with surface hydroxyl groups. ethz.ch The strength and stability of the resulting bond are rooted in the formation of strong Si-O bonds. stackexchange.com Therefore, controlling the surface hydroxylation is a key step in optimizing the performance of mercaptosilane-based surface modifications.

Formation of Self-Assembled Monolayers (SAMs) and Multilayers using Mercaptopropyldiethoxymethylsilane

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. uh.eduyoutube.com Mercaptopropyldiethoxymethylsilane is capable of forming such structures due to its bifunctional nature.

The formation of a SAM involves the chemisorption of the silane's headgroup onto the substrate, followed by the self-organization of the alkyl chains driven by van der Waals interactions. uh.edu In the case of mercaptopropyldiethoxymethylsilane on hydroxylated surfaces, the silanol headgroup, formed after hydrolysis, anchors the molecule to the substrate. unlp.edu.ar The propyl chains then align themselves to maximize intermolecular forces, resulting in a densely packed and ordered monolayer. unlp.edu.ar

On metallic surfaces like gold, the mercapto group acts as the headgroup, forming a strong bond with the metal. uh.edu The subsequent organization of the molecules leads to a well-defined monolayer with the silane groups exposed at the surface. These exposed silane groups can then be used to form multilayers by reacting with additional silane molecules or other reactive species.

The quality and structure of the SAMs depend on several factors, including the cleanliness of the substrate, the concentration of the silane solution, the solvent used, and the reaction time. unlp.edu.ar Well-ordered SAMs are crucial for applications requiring precise control over surface properties, such as in sensors, coatings, and electronic devices. youtube.comnih.gov

Surface Energy Modification and Wettability Control via Mercaptopropyldiethoxymethylsilane Adsorption

The adsorption of mercaptopropyldiethoxymethylsilane onto a surface can significantly alter its surface energy and, consequently, its wettability. Wettability is commonly assessed by measuring the contact angle of a liquid, typically water, on the surface. nih.govbiolinscientific.com

A high contact angle indicates a hydrophobic (low surface energy) surface, while a low contact angle signifies a hydrophilic (high surface energy) surface. The mercaptopropyl group is relatively nonpolar, and its introduction onto a polar, high-energy surface (like clean silica or an activated metal oxide) will generally lead to a decrease in surface energy. This results in an increase in the water contact angle, making the surface more hydrophobic.

The ability to control wettability is essential in a wide range of applications, from creating anti-fouling and self-cleaning surfaces to promoting adhesion between different materials. nasa.govresearchgate.net By forming a dense and uniform layer, mercaptopropyldiethoxymethylsilane provides a robust method for tailoring the surface energy of various substrates.

The table below summarizes the expected changes in surface properties upon modification with mercaptopropyldiethoxymethylsilane.

SubstratePrimary InteractionExpected Change in Water Contact AngleResulting Surface Property
Silica (SiO₂)Covalent Si-O-Si bondIncreaseMore Hydrophobic
Alumina (Al₂O₃)Covalent Al-O-Si bondIncreaseMore Hydrophobic
Gold (Au)Chemisorption (Au-S bond)IncreaseMore Hydrophobic
Silicon (with native oxide)Covalent Si-O-Si bondIncreaseMore Hydrophobic

It is important to note that the final surface energy and contact angle can be influenced by the density and orientation of the grafted molecules, as well as the potential for the terminal mercapto groups to oxidize over time. researchgate.netmdpi.com

Integration of Mercaptopropyldiethoxymethylsilane in Hybrid Material Systems

Design and Synthesis of Organo-Inorganic Hybrid Composites

The synthesis of organo-inorganic hybrid composites leverages the unique ability of organoalkoxysilanes to form materials that exhibit a synergistic combination of properties from both their organic and inorganic constituents. tudelft.nlmdpi.com These materials are designed by carefully selecting precursors and controlling reaction conditions to create a wide range of structures with tunable features. tudelft.nl Organoalkoxysilanes, with a general formula R-[Si-(OR')3]n, serve as key precursors where 'R' is a functional organic group and 'OR'' is a hydrolysable alkoxy group. mdpi.com The ability to tailor the architecture of these silane (B1218182) precursors is fundamental to the polyfunctional nature of the resulting hybrid materials. mdpi.com

Mercaptopropyldiethoxymethylsilane fits perfectly within this class of materials. Its propyl chain provides flexibility, the mercapto group offers a reactive site for grafting or polymerization, and the diethoxymethylsilyl group allows for integration into an inorganic silica-based network.

Mercaptopropyldiethoxymethylsilane can be employed as a coupling agent to address this challenge. The synthesis process involves treating the surface of the inorganic filler particles (e.g., silica (B1680970), clay, metal oxides) with the silane. The diethoxymethylsilyl group hydrolyzes to form silanols (Si-OH), which then condense with hydroxyl groups on the filler surface, creating strong covalent bonds. The polymer matrix is then introduced, and the mercapto groups extending from the filler surface can react with the polymer chains. This can occur through various mechanisms, such as addition reactions or by participating in vulcanization processes in rubber composites. This creates a durable link between the filler and the matrix, ensuring efficient stress transfer and improved material properties.

Component Function in the Composite Role of Mercaptopropyldiethoxymethylsilane
Polymer Matrix Provides the bulk structure and desired polymer properties (e.g., elasticity, processability).The mercapto (-SH) group covalently bonds with the polymer chains.
Inorganic Filler Enhances mechanical, thermal, or other physical properties.The diethoxymethylsilyl group forms covalent Si-O-M bonds with the filler surface (M=Si, Al, etc.).
Mercaptopropyldiethoxymethylsilane Acts as a coupling agent or molecular bridge.Creates strong interfacial adhesion between the organic matrix and inorganic filler.

Layer-by-layer (LbL) assembly is a versatile technique for fabricating multilayered thin films with nanoscale precision. nih.govrsc.org The process involves the sequential deposition of materials with complementary interactions, most commonly oppositely charged polyelectrolytes, onto a substrate. nih.govyoutube.com This method allows for the creation of functional coatings and films on various surfaces, with applications in biomedicine, drug delivery, and tissue engineering. nih.govrsc.org

While traditional LbL relies on electrostatic interactions, the integration of covalent bonding can significantly enhance the stability and mechanical strength of the assembled films. rsc.org Mercaptopropyldiethoxymethylsilane can be used to create a stable anchoring layer or to crosslink subsequent layers. A substrate can first be functionalized with the silane, presenting a surface rich in mercapto groups. Polymers or nanoparticles with complementary reactive groups can then be assembled on this modified surface.

Thin film fabrication, through methods like spin coating, dip coating, or sol-gel deposition, can also utilize Mercaptopropyldiethoxymethylsilane. youtube.comresearchgate.netyoutube.com In a sol-gel process, it can be co-condensed with other silica precursors, like tetraethoxysilane (TEOS), to form a hybrid film. researchgate.net The resulting film possesses a silica-based inorganic backbone for stability and durability, while the mercapto groups provide functionality for further chemical modification or for specific applications like heavy metal sensing or as an attachment point for biomolecules.

Technique Role of Mercaptopropyldiethoxymethylsilane Resulting Structure
Layer-by-Layer (LbL) Assembly Forms a covalent primary layer on the substrate; acts as a cross-linking agent between layers.Stable, multilayered thin film with tailored functionality.
Spin Coating / Dip Coating Component in a precursor solution that is deposited on a substrate and subsequently cured.Uniform functional thin film.
Sol-Gel Deposition Co-precursor with other alkoxysilanes to form a hybrid sol that is applied and gelled into a film.Cross-linked organo-inorganic hybrid film with integrated mercapto groups.

Functionalization of Nanomaterials with Mercaptopropyldiethoxymethylsilane

Functionalization is the process of modifying the surface of nanoparticles (NPs) to improve their stability, prevent aggregation, and impart new functionalities. nih.govnih.gov This surface modification is crucial for the successful application of nanomaterials in fields ranging from biomedicine to catalysis. nih.govdntb.gov.ua Mercaptopropyldiethoxymethylsilane is an ideal candidate for this purpose due to its ability to form stable bonds with both the nanoparticle surface and other organic molecules.

Metal and metal oxide nanoparticles (e.g., gold, silver, iron oxide, titanium dioxide) have unique optical, magnetic, and catalytic properties. nih.govrsc.org However, their high surface energy often leads to aggregation, diminishing their effectiveness. nih.gov Surface functionalization with silane coupling agents can overcome this limitation. google.comresearchgate.net

The modification process involves reacting the nanoparticles with Mercaptopropyldiethoxymethylsilane. The silane's alkoxy groups hydrolyze and condense with hydroxyl groups present on the surface of metal oxide nanoparticles (like Fe₃O₄, TiO₂) to form strong Si-O-metal bonds. rsc.orggoogle.com In the case of noble metal nanoparticles like gold (AuNPs), the terminal mercapto (-SH) group has a strong affinity for the gold surface, forming a stable Au-S bond. researchgate.net

Once anchored to the nanoparticle surface, the silane provides a stable coating that prevents agglomeration. researchgate.net The exposed functional group (either the mercapto group if the silane attaches via its head, or the silanol (B1196071) groups if it attaches via the thiol) can then be used for further reactions. For instance, a study on magnetic nanoparticles used the closely related (3-mercaptopropyl)trimethoxysilane (B106455) to create a thiol-modified surface that acted as a transfer agent for free radical polymerization, allowing a variety of polymers to be grafted onto the nanoparticles. researchgate.net

Research Finding: In a study involving the functionalization of magnetic nanoparticles, (3-mercaptopropyl)trimethoxysilane was used to create a thiol-modified surface. These functionalized nanoparticles were then used as a platform for the polymerization of various monomers, including methyl methacrylate (B99206) (MMA) and styrene. The process resulted in the formation of a covalently anchored polymeric shell, creating core-shell hybrid materials with altered solution behavior and increased stability. researchgate.net This demonstrates the utility of mercapto-silanes in creating complex, functional nanostructures.

Carbon nanotubes (CNTs) and graphene possess exceptional mechanical and electronic properties, but their application in composites is often limited by their tendency to bundle together and their poor solubility. mdpi.comnih.gov Covalent functionalization is a key strategy to overcome these issues by improving their dispersion and interfacial interaction with a host matrix. nih.govmdpi.com

The process often begins with an oxidation step, treating the carbon nanomaterial with strong acids to create carboxylic acid (-COOH) and hydroxyl (-OH) groups on its surface. mdpi.comyoutube.com These groups can then be reacted with the diethoxymethylsilyl end of Mercaptopropyldiethoxymethylsilane, typically after conversion to more reactive intermediates. Alternatively, the mercapto group can be used in "thiol-ene" click chemistry reactions with unsaturated bonds that can be introduced onto the nanomaterial surface.

While direct examples with Mercaptopropyldiethoxymethylsilane are not prominent, studies with similar functional silanes illustrate the principle. For example, N-[3-(trimethoxysilyl)propyl]ethylenediamine has been successfully used to functionalize single-walled carbon nanotubes, leading to materials that could be uniformly dispersed in a ceramic matrix. nih.gov This approach highlights how silane functionalization turns carbon nanomaterials into more processable and versatile components for high-performance composites. nih.govnih.gov

Sol-Gel Processes Utilizing Mercaptopropyldiethoxymethylsilane Precursors

The sol-gel process is a low-temperature chemical method for synthesizing solid materials, particularly metal oxides, from small molecular precursors. youtube.comnih.gov The process involves the conversion of monomers into a colloidal solution (the "sol"), which then evolves into an integrated, porous network (the "gel"). youtube.com A key advantage of the sol-gel method is its ability to create highly homogeneous organic-inorganic hybrid materials by incorporating organoalkoxysilane precursors. researchgate.netnih.gov

When Mercaptopropyldiethoxymethylsilane is used as a precursor, typically in conjunction with a network-forming silane like tetraethoxysilane (TEOS), it undergoes two primary reactions:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water, often catalyzed by an acid or base, to form reactive silanol groups (Si-OH) and ethanol (B145695) as a byproduct. youtube.com

Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), building the inorganic network of the gel. researchgate.netyoutube.com

Because Mercaptopropyldiethoxymethylsilane is incorporated directly into the material's backbone, the mercapto functional groups are distributed throughout the resulting porous solid. This creates a functional material from the ground up, with potential applications in areas such as:

Heterogeneous Catalysis: The mercapto groups can act as catalytic sites or as tethers to immobilize metal catalyst nanoparticles. nih.gov

Adsorbents: The thiol groups have a high affinity for heavy metal ions (e.g., mercury, lead, cadmium), making these materials effective for environmental remediation.

Sensors: The functional groups can selectively bind to analytes, causing a detectable change in the material's properties.

Research Finding: Studies on hybrid materials prepared from γ-methacryloxypropyltrimethoxysilane (a related organosilane) and TMOS via the sol-gel process have been monitored using 29Si NMR spectroscopy. researchgate.net The spectra reveal distinct peaks corresponding to T¹, T², and T³ units, which represent silicon atoms bonded to one, two, or three other silicate (B1173343) units, respectively. researchgate.netresearchgate.net This analysis allows for the quantification of the degree of condensation within the siloxane network. A similar analytical approach would be crucial for characterizing the network structure of gels prepared with Mercaptopropyldiethoxymethylsilane, providing insight into how reaction conditions affect the final material's structure and properties.

Sol-Gel Stage Chemical Transformation Involving Mercaptopropyldiethoxymethylsilane
Mixing Mercaptopropyldiethoxymethylsilane is mixed with other precursors (e.g., TEOS), a solvent (e.g., ethanol), water, and a catalyst.
Hydrolysis R-Si-(OCH₂CH₃)₂CH₃ + 2H₂O → R-Si-(OH)₂CH₃ + 2CH₃CH₂OH
Condensation 2 R-Si-(OH)₂CH₃ → (HO)(CH₃)Si(R)-O-Si(R)(CH₃)(OH) + H₂O
Gelation Continued condensation reactions form a three-dimensional Si-O-Si network, trapping the solvent.
Aging/Drying The gel network strengthens, and the solvent is removed to yield a porous solid (xerogel or aerogel).

Controlled Porosity and Nanostructure Development

The incorporation of thiol-functionalized silanes into sol-gel systems offers a powerful method for controlling the porosity and nanostructure of the resulting hybrid materials. The sol-gel process, a versatile solution-based method for fabricating ceramic and hybrid materials, involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. unm.edu The final porous structure of a sol-gel derived material is influenced by the aggregation of primary particles or polymers, their packing efficiency during gelation, and the degree of network collapse upon drying. unm.edu

The introduction of a functional silane like MPTMS can significantly alter the material's final architecture. For instance, in the synthesis of mesoporous silica, the presence of mercapto groups can induce changes in particle morphology, transforming well-ordered hexagonal particles into nanoscale bars. pku.edu.cn The functionalization of mesoporous hybrid materials with MPTMS can lead to a progressive reduction in the mean pore size as the silane concentration increases, up to a certain threshold. nih.gov Beyond this point, the pore size distribution may broaden. nih.gov This demonstrates a direct method for tuning the porous characteristics of the material by adjusting the amount of the thiol-silane precursor.

The synthesis of organic-inorganic hybrid network polymers through the reaction of thiol-functionalized silsesquioxanes with diacrylates can yield porous polymers. scirp.org In such systems, the monomer concentration in the reaction medium has a strong impact on the morphology and size of the porous structure. scirp.org For example, reactions with lower monomer concentrations (5-25 wt%) can result in porous polymers composed of interconnected globules with diameters of less than 5 µm. scirp.org The development of porosity in these systems is often driven by a phase separation process that occurs concurrently with the formation of the cross-linked network. researchgate.net

Table 1: Effect of MPTMS Functionalization on Mesoporous Material Properties

Material System Silane Concentration Effect on Pore Structure Reference
Mesoporous hybrid material Increasing up to 1.5% MPTMS Progressive reduction in mean pore size to 3.6 nm. nih.gov
Mesoporous hybrid material > 1.5% MPTMS Broadening of pore size distribution and decreased adsorbed pore volume. nih.gov
Thiol-functionalized silsesquioxane and 1,4-butanediol (B3395766) diacrylate 5 - 25 wt% monomers Formation of porous polymers composed of connected globules (< 5 µm diameter). scirp.org
Nanosized mesoporous silica Introduction of MPTMS Transformation of hexagonal particles into nanoscale bars. pku.edu.cn

Hybrid Network Formation and Gelation Kinetics

The formation of a hybrid network involves the co-condensation of the silane with other precursors (like tetraethoxysilane) to build an inorganic silica backbone, while the organic functionalities provide sites for polymerization or cross-linking. The thiol group of mercaptopropyldiethoxymethylsilane is particularly versatile, enabling network formation through various "click" chemistry reactions, most notably thiol-ene reactions.

The thiol-ene reaction is a radical-mediated addition of a thiol to a double bond, which can be initiated by UV light or thermal initiators. scirp.org This reaction is highly efficient, proceeds rapidly, is insensitive to oxygen, and forms stable thioether linkages, making it an ideal method for forming hybrid networks. nih.gov The gelation, or the transition from a liquid sol to a solid gel, is a critical point in the formation of the network. The kinetics of this process can be studied using rheological techniques to monitor the evolution of the material's viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). aalto.fi

In systems involving thiol-functionalized silsesquioxanes and diacrylates, the reaction conditions significantly influence the outcome. For example, a thiol-ene reaction initiated with a photoinitiator like Irgacure 184 and UV irradiation at room temperature can lead to porous polymers with smaller globule diameters (e.g., 1.4 µm) compared to those initiated with a thermal initiator like AIBN at 60°C. scirp.org This is attributed to the lower reaction temperature, which can decrease the solubility of the forming polymer network, leading to phase separation and the formation of a porous structure at an earlier stage. scirp.org In contrast, thiol-isocyanate reactions between the same silsesquioxane and a diisocyanate in a solvent like DMF tend to form clear, non-porous gels, indicating that the choice of reaction chemistry and solvent is crucial in directing the network formation and final morphology. scirp.org

The gelation time itself is a key parameter. In the development of hydrogels, for instance, rapid gelation is often desirable. Thiol-ene click reactions can facilitate this, with gelation of systems like poly(ethylene glycol) diacrylate (PEGDA) and thiol-grafted silk fibroin occurring within minutes under blue light irradiation, even without a photoinitiator. mdpi.com The gelation kinetics in such systems can be influenced by factors such as the concentration of the reactants and the intensity of the light source. mdpi.comnih.gov Studies on other functionalized silica systems have shown that the crosslinking onset temperature can be determined using techniques like micro differential scanning calorimetry (μDSC). scienceopen.com

Table 2: Factors Influencing Gelation in Thiol-Functionalized Systems

System Initiator/Conditions Key Finding Reference
Thiol-functionalized silsesquioxane + BDA AIBN at 60°C Yields porous polymers with larger globules. scirp.org
Thiol-functionalized silsesquioxane + BDA Irgacure 184 with UV at room temp. Yields porous polymers with smaller globules due to earlier phase separation. scirp.org
PEGDA + Thiol-grafted silk fibroin 405 nm blue light (no photoinitiator) Rapid gelation within three minutes. mdpi.com
Polyacrylamide + Triamine-functionalized silica Thermal (130°C) Formation of a stable gel with a storage modulus of ~700 Pa. scienceopen.com

Polymer Grafting and Cross-linking with Mercaptopropyldiethoxymethylsilane

The surface functionalization of materials with mercaptopropyldiethoxymethylsilane or its analogs is a powerful technique for subsequent polymer grafting and cross-linking. This approach allows for the modification of a substrate's surface properties or for the creation of a covalently bound polymer layer with specific functionalities. nih.gov The process typically involves two main strategies: "grafting to" and "grafting from". The "grafting to" method involves attaching pre-synthesized polymer chains to the functionalized surface, while the "grafting from" approach involves initiating polymerization directly from initiator sites immobilized on the surface. nih.gov

The thiol group on the surface is an excellent anchor for "grafting to" approaches, particularly through the thiol-ene click reaction. nih.govacs.org Surfaces like glass or silicon wafers can be first treated with the mercaptosilane to create a layer of reactive thiol groups. Subsequently, polymers with vinyl or other "ene" functionalities can be covalently attached to this surface, often under UV irradiation. researchgate.net This method has been used to graft a variety of polymers, including conjugated polymers like poly(fluorene)s and responsive polymers like poly(N-isopropylacrylamide) (pNIPAM). nih.govresearchgate.net This provides a versatile and efficient way to create stable, functional polymer coatings.

Cross-linking, the process of forming a three-dimensional network structure, can also be facilitated by mercaptosilane-modified materials. In nanocomposites, for example, silica nanoparticles functionalized with MPTMS can be dispersed within a polymer matrix. nih.gov The thiol groups on the nanoparticle surfaces can then react with the polymer chains or with a cross-linking agent, leading to a covalently cross-linked network. This enhances the interaction between the inorganic filler and the organic matrix, often resulting in improved mechanical properties of the final material. nih.gov For instance, nanocomposite films prepared by photoinitiated thiol-ene polymerization of a monomer mixture with MPTMS-modified silica nanoparticles showed a significant increase in tensile strength compared to the neat polymer film. nih.gov

In a different application, MPTES has been grafted onto clay minerals like montmorillonite. researchgate.net This modification increases the hydrophobicity of the clay and provides reactive sites. The thiol-functionalized clay can then be used as a macroinitiator or a reactive filler in the polymerization of monomers like styrene, leading to the formation of a cross-linked polystyrene/organoclay hybrid material. researchgate.net The efficiency of such grafting can be very high, with studies reporting grafting efficiencies of up to 98% for MPTES onto dodecylammonium-intercalated montmorillonite. researchgate.net

Table 3: Research Findings on Polymer Grafting and Cross-linking with Thiol-Functionalized Silanes

Substrate/Nanoparticle Functionalizing Silane Polymer/Monomer Key Finding Reference
Glass/Silicon Substrates (3-mercaptopropyl)triethoxysilane Vinyl-functionalized poly(fluorene)s Rapid grafting under UV irradiation without a photoinitiator, creating stable, optoelectronically active polymer films. researchgate.net
Glass Slides Acrylated silane RAFTed pNIPAM and pOEGMA "Grafting to" via thiol-ene click reaction provides a versatile method for creating responsive polymer surfaces. nih.govacs.org
Silica Nanoparticles (3-mercaptopropyl)trimethoxysilane (MPTMS) Trimethylolpropane tris(3-mercaptopropionate): Bisphenol A glycerolate dimethacrylate Nanocomposite films with up to 77.3% increase in tensile strength. nih.gov
Algerian Montmorillonite (3-mercaptopropyl)triethoxysilane (MPTES) Styrene High grafting efficiency (98%) of MPTES, enabling the synthesis of polystyrene/organoclay hybrid materials. researchgate.net
Nanosilica (3-mercaptopropyl)trimethoxysilane (MPTMS) Not specified (surface modification study) Successful grafting of organic functional groups onto the nanosilica surface, with the grafting ratio dependent on the MPTMS concentration. tyut.edu.cn

Mechanistic Insights and Advanced Characterization Methodologies for Mercaptopropyldiethoxymethylsilane Systems

Spectroscopic Techniques for Elucidating Interfacial Bonding and Silane (B1218182) Orientation

Spectroscopy provides invaluable information on the chemical structure, bonding, and orientation of silane layers. By probing vibrational modes, electronic states, and nuclear spin environments, these techniques confirm the presence of the silane on the surface and detail the nature of its interaction with the substrate and with adjacent silane molecules.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of silane layers on surfaces. It provides detailed information about the local chemical environment of specific atomic nuclei, particularly silicon (²⁹Si) and carbon (¹³C). For mercaptosilane systems, ²⁹Si MAS (Magic Angle Spinning) NMR is instrumental in determining the degree of condensation of the silane molecules.

By analyzing the chemical shifts, one can distinguish between silicon atoms that have formed one, two, or three siloxane (Si-O-Si) bonds, often referred to as T¹, T², and T³ structures, respectively. This allows for a quantitative assessment of the cross-linking density within the silane film. Similarly, ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) NMR can confirm the integrity of the propyl and methyl/ethyl chains after the grafting process, ensuring the organic functionality has not degraded. researchgate.net These NMR techniques are essential for understanding how reaction conditions influence the final structure and connectivity of the silane network on a substrate. researchgate.net

Vibrational spectroscopy techniques like FTIR and Raman are indispensable for confirming the successful grafting of mercaptosilanes onto a surface. shu.ac.ukresearchgate.net These methods detect the characteristic vibrations of specific chemical bonds within the silane molecule and the substrate.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is particularly surface-sensitive and is frequently used to analyze modified surfaces. shu.ac.uk The successful immobilization of a mercaptosilane like MPTMS is confirmed by the appearance of several key peaks. The weak stretching vibration of the thiol (S-H) group typically appears around 2550-2570 cm⁻¹. The presence of the propyl chain is indicated by C-H stretching vibrations between 2800 and 3000 cm⁻¹. Crucially, the formation of a polysiloxane network on the surface through hydrolysis and condensation is evidenced by the strong, broad absorption bands corresponding to Si-O-Si asymmetric stretching, typically found in the 1000-1130 cm⁻¹ region. rsc.org The disappearance of bands associated with Si-O-CH₃ groups further confirms the hydrolysis reaction. rsc.org

Raman Spectroscopy: Raman microscopy is a complementary technique that is highly sensitive to non-polar bonds and can be used to map the chemical composition of a surface. nih.gov It is particularly useful for studying aqueous solutions of silanes to monitor hydrolysis and condensation kinetics. up.pt For surface analysis, the S-H stretch is observable, and the various C-H and Si-C vibrations of the propyl chain can be identified. Raman is also effective in characterizing the underlying substrate, allowing for a comprehensive analysis of the interface. unc.edu

Table 1: Characteristic FTIR and Raman Peaks for MPTMS Surface Modification

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Significance
S-H Stretch 2550 - 2570 FTIR, Raman Confirms presence of the mercapto functional group. rsc.org
C-H Stretch (propyl) 2800 - 3000 FTIR, Raman Indicates the presence of the organic propyl linker.
Si-O-Si Asymmetric Stretch 1000 - 1130 FTIR Evidence of condensation and formation of a polysiloxane network on the substrate. rsc.org
Si-OH Stretch ~950 FTIR Indicates hydrolyzed, un-condensed silanol (B1196071) groups.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental composition and chemical state information of the top 1-10 nm of a material. nih.gov For surfaces modified with mercaptosilanes, XPS is used to confirm the presence of silicon, carbon, oxygen, and sulfur, and to understand their chemical bonding environments. mdpi.com

High-resolution scans of specific elemental regions are particularly insightful.

Si 2p: The binding energy of the Si 2p peak (around 102-103.5 eV) is indicative of the formation of Si-O-Si or Si-O-Substrate bonds, confirming covalent attachment and condensation. researchgate.net

S 2p: The S 2p peak (around 163-164 eV) confirms the presence of the thiol group. Shifts in this peak can indicate interaction or bonding with the substrate, for example, the formation of a thiolate bond with a noble metal surface. researchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify carbon in different environments, such as C-C/C-H, C-S, and C-Si bonds.

O 1s: This peak helps to characterize the oxide layer of the substrate and the Si-O-Si network of the silane.

Angle-resolved XPS (ARXPS) can further provide depth-profiling information, helping to determine the thickness and layered structure of the silane film. mdpi.comunica.it Auger Electron Spectroscopy (AES) is a complementary technique that can provide elemental information with higher spatial resolution, making it suitable for analyzing the elemental distribution across a surface, though it is less commonly used for the detailed chemical state analysis that XPS provides for these systems.

Table 2: Typical XPS Binding Energies for an MPTMS-Modified Surface

Element (Orbital) Typical Binding Energy (eV) Information Provided
Si 2p 102.0 - 103.5 Confirms presence of silicon; indicative of Si-O-Si/Si-O-Substrate bonding. researchgate.net
S 2p 163.0 - 164.0 Confirms presence of sulfur as thiol (-SH) or thiolate. researchgate.net
C 1s ~285.0 Indicates carbon from the propyl chain.
O 1s ~532.5 Relates to the substrate oxide and the Si-O-Si network.

Microscopic and Topographical Analysis of Modified Surfaces

While spectroscopy reveals chemical information, microscopy techniques provide direct visualization of the surface morphology and topography. These methods are critical for assessing the quality, uniformity, and structure of the silane film.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe technique that generates 3D topographical images of a surface with nanoscale precision. rsc.org It is used to evaluate the homogeneity of the silane coating and to measure surface roughness. wiley.com After silanization, AFM can reveal whether the silane has formed a smooth, uniform monolayer or if it has aggregated into multilayered "islands". lehigh.edu By comparing the root mean square (rms) roughness of the surface before and after modification, a quantitative measure of the change in surface texture can be obtained. researchgate.net For example, studies on aminosilanes have shown that unrinsed samples can form distinct islands, while post-washing steps can result in a much smoother, monolayer-like surface. lehigh.edu

Scanning Electron Microscopy (SEM): SEM provides images of the surface by scanning it with a focused beam of electrons. While its resolution is generally lower than AFM for vertical features, SEM gives an excellent overview of the surface morphology over larger areas and can detect the presence of larger aggregates or defects in the silane coating. acs.org When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental maps of the surface, visually correlating the surface morphology with the presence of silicon from the silane. researchgate.net

Transmission Electron Microscopy (TEM) is essential for characterizing nanostructures that have been surface-modified with silanes. labinsights.nl When nanoparticles, such as those made of TiO₂ or ZnO, are functionalized with a mercaptosilane, TEM can directly visualize the resulting core-shell structure. mdpi.combeilstein-journals.org High-resolution TEM images can reveal the presence of a thin, often amorphous, layer of the condensed silane on the nanoparticle surface. beilstein-journals.org This is critical for confirming that the modification process has successfully encapsulated the nanoparticles, which is often the goal for improving their dispersion in a polymer matrix or altering their surface properties. mdpi.com EDS analysis within the TEM can further confirm that this surface layer is silicon-rich, providing direct evidence of the silane coating. beilstein-journals.org

Rheological and Mechanical Probing of Mercaptopropyldiethoxymethylsilane-Modified Composites

The incorporation of Mercaptopropyldiethoxymethylsilane as a coupling agent in composite materials necessitates a thorough evaluation of its impact on the material's flow behavior (rheology) and its performance under stress (mechanical properties). Rheological studies are crucial for understanding the processability of the composite melt, where the silane can influence viscosity and filler dispersion. atlantis-press.compocketdentistry.commdpi.com Silane treatment is known to affect the torque required during mixing, which is an indicator of melt viscosity; increased interactions between the filler and the polymer matrix, facilitated by the silane, can lead to higher stabilization torque. atlantis-press.com Mechanical probing, conversely, assesses the final properties of the cured composite, providing critical information on how the silane-mediated interfacial bonding translates to bulk performance.

The efficacy of Mercaptopropyldiethoxymethylsilane in enhancing composite performance hinges on its ability to form a strong and durable bond at the interface between the inorganic reinforcement (e.g., glass fibers, silica) and the polymer matrix. Measuring the strength of this interfacial adhesion is therefore critical. Several micromechanical testing techniques are employed for this purpose, including the pull-out test and the microbond test.

Pull-Out Test: This method involves embedding a single fiber to a specific depth within a droplet of the matrix material. nih.govnih.gov After the matrix has cured, the fiber is pulled out, and the force required for extraction is measured. nih.gov This pull-out force is used to calculate the interfacial shear strength (IFSS), providing a quantitative measure of adhesion. The test is sensitive to the properties of the interphase region created by the silane.

Microbond Test: In this technique, a small droplet of the polymer matrix is applied to a single filament of the reinforcing fiber. nist.gov Once cured, the droplet is sheared from the fiber using a pair of microvises. The force required to debond the droplet is recorded and, along with the embedded area, is used to calculate the interfacial shear strength. The microbond test is versatile for assessing the effectiveness of different silane coupling agents and the durability of the interfacial bond against environmental challenges, such as exposure to moisture. nist.gov

The failure mode in these tests—whether adhesive (at the interface), cohesive (within the matrix or fiber), or a combination—provides additional insight into the strength of the silane-mediated bond relative to the other components in the composite. nih.gov

Storage Modulus (E'): This represents the elastic response of the material and is a measure of its stiffness. uc.edu In silane-modified composites, an increase in the storage modulus, particularly in the rubbery plateau region above the glass transition temperature (Tg), often indicates improved filler reinforcement and strong interfacial adhesion. mdpi.com This enhancement is attributed to the restricted mobility of polymer chains at the filler surface, facilitated by the silane coupling agent.

Loss Modulus (E''): This represents the viscous response of the material and is related to the energy dissipated as heat during deformation. uc.edu The peak of the loss modulus curve is often associated with the glass transition temperature, where polymer chains begin to exhibit large-scale segmental motion. eag.com

Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), the tan δ peak is a key indicator of the material's damping capacity and is frequently used to determine the glass transition temperature (Tg). youtube.comanton-paar.com A shift in the Tg or a change in the height and breadth of the tan δ peak upon adding the silane-treated filler can signify altered polymer chain dynamics at the interface. mdpi.com For instance, a reduction in the peak's magnitude can suggest stronger interfacial interactions, as the constrained polymer segments in the interphase dissipate less energy. mdpi.com

The table below illustrates hypothetical data from a DMA temperature sweep for a polymer composite, showing the expected influence of a mercaptosilane coupling agent on the viscoelastic properties.

MaterialStorage Modulus (E') at 25°C (GPa)Storage Modulus (E') at Tg+40°C (MPa)Glass Transition Temp (Tg) from tan δ peak (°C)Tan δ Peak Height
Unfilled Polymer2.515800.9
Composite with Untreated Filler3.550820.7
Composite with Mercaptosilane-Treated Filler4.2120880.5

These DMA parameters collectively provide a detailed picture of the molecular-level interactions within the composite, making it an indispensable tool for evaluating the effectiveness of Mercaptopropyldiethoxymethylsilane in creating robust hybrid systems. researchgate.netthermofisher.com

Theoretical and Computational Investigations of Mercaptopropyldiethoxymethylsilane Reactivity and Interactions

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of Mercaptopropyldiethoxymethylsilane. These calculations optimize the molecule's three-dimensional geometry and provide a wealth of information about its electronic properties. nih.gov

Molecular and Electronic Properties: Studies on similar mercapto-silane structures using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, allow for the calculation of key quantum chemical parameters. sciencepublishinggroup.com These parameters help in understanding the molecule's reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. sciencepublishinggroup.com

Table 7.1: Illustrative Quantum Chemical Properties Calculated via DFT Note: The following data is illustrative of the types of parameters obtained from DFT calculations on similar mercapto-containing molecules and does not represent experimentally verified values for Mercaptopropyldiethoxymethylsilane itself.

PropertySymbolTypical Value Range (Illustrative)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-5.0 to -7.0 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to 1.5 eVElectron-accepting ability
Energy GapΔE4.5 to 8.5 eVChemical reactivity and stability
Dipole Momentμ1.5 to 3.0 DebyePolarity and intermolecular interactions
Chemical Hardnessη2.25 to 4.25 eVResistance to change in electron configuration
Chemical SoftnessS0.12 to 0.22 eV-1Reciprocal of hardness, indicates reactivity
Electronegativityχ2.7 to 3.3 eVAbility to attract electrons

Source: Based on data types reported in studies on similar functional silanes and mercapto compounds. sciencepublishinggroup.comnih.gov

Molecular Dynamics Simulations of Adsorption and Self-Assembly Processes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method is exceptionally well-suited for investigating the dynamic processes of adsorption and self-assembly of Mercaptopropyldiethoxymethylsilane onto various substrates. nih.gov

Adsorption Dynamics: MD simulations can model the process of silane (B1218182) molecules approaching and binding to a surface, such as silica (B1680970) or a metal. These simulations provide a molecular-level picture of how the silane orients itself at the interface and the nature of the interactions driving the adsorption. nih.govaalto.fi For example, a computational study on a mercaptopropylsilica (MPS) linker used MD to understand the adsorption of dyes from an aqueous environment. nih.gov The simulations involved placing the MPS-linker, water molecules, and dye molecules in a simulation cell and optimizing their positions to find low-energy configurations. nih.gov Such simulations can reveal the crucial role of electrostatic interactions and hydrogen bonding in the binding process. aalto.fi The interaction energy between the silane and the surface can be calculated, offering a quantitative measure of the adsorption strength. nih.gov

Self-Assembly on Surfaces: Beyond single-molecule adsorption, MD simulations can explore the self-assembly of multiple Mercaptopropyldiethoxymethylsilane molecules into a self-assembled monolayer (SAM). These simulations can show how the molecules arrange themselves laterally on the surface, the packing density they achieve, and the orientation of their propyl-mercapto chains. researchgate.net Studies on other systems, like the self-assembly of viral capsomers or supramolecular polymers, demonstrate that MD can predict the formation of ordered structures from individual units. nih.govnih.gov By simulating a large number of molecules, MD can reveal the thermodynamic and kinetic factors that govern the formation of a stable and well-ordered silane layer.

Modeling of Interfacial Chemical Reaction Pathways and Energy Landscapes

The functionality of Mercaptopropyldiethoxymethylsilane as a coupling agent relies on its ability to undergo chemical reactions at an interface, primarily hydrolysis and condensation. Modeling these reaction pathways and their associated energy landscapes provides a fundamental understanding of the reaction mechanisms and kinetics. researchgate.net

Reaction Pathways: The key interfacial reactions for this silane are:

Hydrolysis: The reaction of the ethoxy groups (-OCH2CH3) with water to form silanol (B1196071) groups (-Si-OH).

Condensation: The reaction between silanol groups to form stable siloxane bridges (-Si-O-Si-), either with other silane molecules or with hydroxyl groups on a substrate surface.

Computational models can trace the atomic rearrangements during these processes. Using methods like QM/MM (Quantum Mechanics/Molecular Mechanics), a small, reactive part of the system (e.g., the silicon atom and its immediate neighbors) is treated with high-level quantum mechanics, while the rest of the environment is treated with classical molecular mechanics. u-tokyo.ac.jp

Energy Landscapes: The energy landscape is a multi-dimensional surface that represents the potential energy of the system as a function of its atomic coordinates. nih.govrsc.orgnih.gov By mapping this landscape, researchers can identify stable states (reactants and products) as energy minima and the transition states between them as saddle points. u-tokyo.ac.jp The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter for determining the reaction rate. researchgate.netu-tokyo.ac.jp

Prediction of Spectroscopic Signatures for Surface-Bound Mercaptopropyldiethoxymethylsilane

Computational methods can predict the spectroscopic signatures (e.g., infrared, Raman, NMR) of molecules. researchgate.netnih.gov This is particularly valuable for identifying and characterizing surface-bound species, where experimental analysis can be challenging.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. epstem.net For Mercaptopropyldiethoxymethylsilane, this would involve calculating the frequencies corresponding to the stretching and bending of its various bonds (Si-O, C-H, S-H, etc.). By comparing the calculated spectrum of the free molecule to that of the molecule adsorbed on a surface, one can predict shifts in vibrational frequencies upon binding. For example, the formation of Si-O-Substrate bonds would lead to the appearance of new peaks, while changes in the environment around the mercapto group could shift the S-H stretching frequency. Theoretical calculations of surface-enhanced Raman spectroscopy (SERS) have been used for other mercapto-containing compounds to understand their interaction with metal surfaces. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (1H, 13C, 29Si). epstem.net Theoretical predictions can help assign the peaks in an experimental NMR spectrum. For a surface-bound silane, calculations can predict how the chemical environment of the surface alters the chemical shifts of the carbon, hydrogen, and silicon nuclei compared to the molecule in solution. This provides a powerful tool for confirming the covalent attachment and understanding the structure of the silane layer. epstem.net

Advanced Applications and Emerging Research Frontiers for Mercaptopropyldiethoxymethylsilane

Development of Smart Coatings and Responsive Surfaces

The development of "smart" coatings and surfaces that can respond to external stimuli is a rapidly growing area of research. These materials can change their properties, such as wettability, color, or adhesiveness, in response to changes in their environment, including pH, temperature, or light. The incorporation of mercaptopropyldiethoxymethylsilane into coating formulations is a key strategy for introducing such responsive behaviors.

The thiol (-SH) group of mercaptopropyldiethoxymethylsilane can participate in "click" chemistry reactions, such as thiol-ene photopolymerization. nih.govacs.org This process allows for the rapid and efficient curing of coatings under UV light, forming a stable and cross-linked polymer network. By selecting appropriate "ene"-containing comonomers, it is possible to create coatings with specific functionalities. For instance, the incorporation of temperature- or pH-responsive polymers can lead to surfaces that alter their hydrophilicity or hydrophobicity on demand. Such coatings have potential applications in areas like self-cleaning surfaces, microfluidic devices, and controlled-release systems. costco.comcostco.com

Research has demonstrated that the controlled deposition of similar organosilanes, like mercaptopropylsilatrane (MPS), which also possesses a thiol group, leads to the formation of thin, homogeneous films with a high density of functional groups. nih.govacs.org This high degree of molecular regularity is crucial for creating well-defined and reliable responsive surfaces. The ability to precisely control the surface chemistry opens the door to designing sophisticated coatings with tailored functionalities for advanced applications in biosensing and biomaterials. nih.govrsc.org

Catalytic Applications as Ligands or Immobilization Supports

In the realm of catalysis, the immobilization of homogeneous catalysts onto solid supports is a critical step towards developing more sustainable and efficient chemical processes. Immobilization facilitates catalyst recovery and reuse, prevents product contamination, and can enhance catalyst stability. Mercaptopropyldiethoxymethylsilane serves as an excellent coupling agent for this purpose, providing a covalent linkage between a solid support (e.g., silica (B1680970), alumina) and a catalytically active species.

The diethoxymethylsilane (B37029) end of the molecule can be hydrolyzed and condensed to form strong siloxane bonds with the surface of oxide-based supports. The mercapto group, on the other hand, provides a versatile anchor point for attaching metal complexes or organocatalysts. For example, thiol-functionalized supports have been used to immobilize palladium catalysts for cross-coupling reactions, a cornerstone of modern organic synthesis. gelest.com Research has also explored the immobilization of enzymes, such as horseradish peroxidase, onto surfaces modified with mercaptopropyl-functionalized silanes. researchgate.netresearchgate.net This approach not only enhances the stability of the enzyme but also allows for its repeated use in biocatalytic processes. researchgate.net

The development of conducting redox polymers incorporating molecular catalysts represents another exciting frontier. rsc.org While not specifically mentioning mercaptopropyldiethoxymethylsilane, the concept of covalently binding catalysts to a polymer backbone is highly relevant. The thiol group of the silane (B1218182) could be used to anchor catalytic units to a polymerizable monomer, which is then polymerized to form a catalytic coating or material.

Application AreaCatalyst/EnzymeSupport MaterialRole of Mercaptopropyl-functionalized Silane
Cross-Coupling ReactionsPalladium (Pd)Mesoporous SilicaCovalent immobilization of the catalyst. gelest.com
BiocatalysisHorseradish Peroxidase (HRP)Gold ElectrodeFormation of a self-assembled monolayer for enzyme attachment. researchgate.net
BiocatalysisLaccasePolystyreneLinker molecule for enzyme immobilization. researchgate.net
Diels-Alder ReactionMacMillan CatalystPolymerFunctional comonomer for catalyst incorporation. rsc.org

Bioconjugation and Biomedical Device Functionalization (focus on surface modification)

The interface between a biomedical device and biological tissue is critical for its success. Surface modification is often necessary to improve biocompatibility, reduce protein fouling, and promote specific cellular interactions. nih.govmdpi.comresearchgate.net Mercaptopropyldiethoxymethylsilane is a valuable tool for the surface functionalization of a wide range of materials used in biomedical devices, including metals, ceramics, and polymers. numberanalytics.com

The silane moiety of the molecule allows for strong adhesion to the device surface, while the terminal thiol group provides a reactive handle for the covalent attachment of biomolecules, a process known as bioconjugation. numberanalytics.com For example, the thiol group can react with maleimide-functionalized proteins or peptides, or it can be used to anchor gold nanoparticles, which themselves can be further functionalized. nih.govresearchgate.netrsc.orgresearchgate.net This strategy has been employed to immobilize enzymes, antibodies, and other bioactive molecules onto biosensor surfaces, enhancing their sensitivity and specificity.

In dentistry, primers containing mercapto-silanes have been shown to significantly improve the bond strength between resin composites and noble metal alloys used in dental restorations. nih.gov The thiol group forms a strong bond with the metal surface, while the silane end of the molecule interacts with the resin matrix, creating a durable and reliable interface. Furthermore, the ability to create low-friction surfaces on materials like poly(dimethylsiloxane) (PDMS) by attaching lubricating polymers like polyethylene (B3416737) glycol (PEG) opens up applications for tissue-contacting medical devices. nih.gov

Biomedical ApplicationBiomolecule/Material AttachedSubstratePurpose of Functionalization
BiosensorsReceptors, AntibodiesGold or Silica SurfaceImmobilization of biorecognition elements.
Drug DeliveryTherapeutic AgentsNanoparticlesCovalent attachment of drugs for controlled release.
Enzyme ImmobilizationCarbonic AnhydraseMesoporous Silica NanoparticlesCovalent immobilization for controlled release. nih.gov
Dental AdhesionResin CompositesNoble Metal AlloysImproved bond strength. nih.gov
Low-Friction SurfacesPolyethylene Glycol (PEG)Poly(dimethylsiloxane) (PDMS)Enhanced lubricity for medical devices. nih.gov

Environmental Remediation and Sensing Technologies Utilizing Mercaptopropyldiethoxymethylsilane Derivatives

The contamination of water and soil with heavy metals is a significant environmental problem. The strong affinity of the thiol group for heavy metal ions, particularly soft metals like mercury (Hg), lead (Pb), and cadmium (Cd), makes mercaptopropyldiethoxymethylsilane an ideal candidate for developing effective remediation and sensing technologies. researchgate.net

By functionalizing porous materials like silica gel or mesoporous silica with mercaptopropyldiethoxymethylsilane, researchers have created highly efficient sorbents for the removal of heavy metals from contaminated water. pnnl.govacs.orgoup.comnih.govrsc.org The high surface area of these materials, combined with the dense and accessible layer of thiol groups, allows for the rapid and selective capture of metal ions. pnnl.govnih.gov Studies have shown that these thiol-functionalized sorbents can reduce mercury concentrations in industrial wastewater to levels that meet stringent environmental regulations. pnnl.gov

In addition to remediation, these materials can also be used for the development of sensitive and selective chemical sensors for the detection of heavy metals in the environment. The binding of a metal ion to the thiol groups can induce a measurable change in an optical or electrical signal, allowing for the quantitative determination of the contaminant. Furthermore, research has demonstrated the use of mercaptopropyltrimethoxysilane- and ferrous sulfate-modified nano-silica for the immobilization of lead, cadmium, and arsenic in contaminated soil, significantly reducing their bioavailability. nih.gov Thiol-functionalized silicone nanofilament coatings are also being explored for water treatment purposes. uzh.ch

Environmental ApplicationTarget ContaminantMaterial PlatformMechanism of Action
Water RemediationMercury (Hg), Lead (Pb), Cadmium (Cd)Nanoporous SilicaChelation of heavy metal ions by thiol groups. pnnl.govacs.orgoup.comnih.govrsc.org
Soil RemediationLead (Pb), Cadmium (Cd), Arsenic (As)Nano-silicaImmobilization of heavy metals to reduce bioavailability. nih.gov
Environmental SensingHeavy MetalsFunctionalized SurfacesSignal generation upon binding of metal ions to thiol groups.
Water TreatmentVarious ContaminantsSilicone NanofilamentsAdsorption and catalytic degradation. uzh.ch

Concluding Perspectives and Future Research Trajectories

Challenges and Opportunities in Mercaptopropyldiethoxymethylsilane Research

The research and application of Mercaptopropyldiethoxymethylsilane, like other functional silanes, face a landscape of distinct challenges and significant opportunities. A primary challenge lies in optimizing its synthesis and application to achieve a superior balance of properties in end-products, such as the trade-off between wet grip and rolling resistance in silica-filled tire treads. researchgate.net The processing of compounds containing mercaptosilanes can be difficult due to increased Mooney viscosity and shorter scorch times. researchgate.net

However, these challenges are paralleled by substantial opportunities. There is a growing demand for functional silanes in emerging economies due to rapid industrialization and infrastructure expansion. stratviewresearch.com The market for these materials is projected to grow significantly, driven by their use in advanced composites, adhesives, sealants, and coatings. stratviewresearch.compmarketresearch.com For instance, the functional silane (B1218182) market was valued at USD 2.7 billion in 2023 and is expected to reach USD 3.8 billion by 2030. stratviewresearch.com This growth is fueled by the need for high-performance materials in the automotive industry, especially for electric vehicles, and in the construction sector for durable and energy-efficient buildings. stratviewresearch.com

Oligomeric functional silanes present a promising opportunity to overcome the drawbacks of monomeric silanes, such as their low boiling points and the release of volatile organic compounds (VOCs). researchgate.net Oligomeric structures can offer reduced VOC emissions, improved physical properties, and safer handling and storage. researchgate.net

Key Research and Market Dynamics for Functional Silanes

AreaChallengesOpportunitiesSupporting Data/Trends
Performance in CompositesBalancing conflicting properties (e.g., wet grip vs. rolling resistance in tires). researchgate.netEnhancing adhesion, durability, and mechanical properties in advanced materials. stratviewresearch.comfrontiersin.orgUse in silica-filled tires to improve performance. researchgate.netutwente.nl
Market GrowthNavigating complex regional regulatory frameworks like REACH in the EU. pmarketresearch.comExpanding applications in high-growth sectors like automotive, construction, and electronics. stratviewresearch.compmarketresearch.comProjected market growth to USD 3.8 billion by 2030. stratviewresearch.com
Product FormulationProcessing difficulties such as high viscosity and short scorch times. researchgate.netDevelopment of oligomeric silanes to reduce VOCs and improve safety. researchgate.netOligomeric diaminosilanes show a 40% reduction in water uptake in MS Polymer® sealants. researchgate.net
SustainabilityReliance on traditional, less environmentally friendly synthesis routes. mdpi.comAdoption of green synthesis methods and bio-based feedstocks. pmarketresearch.comBio-sourced silanes can decrease carbon emissions by up to 30% in construction materials. pmarketresearch.com

Integration with Sustainable Chemistry Principles and Green Synthesis

A significant shift in the chemical industry is the integration of sustainable chemistry principles, and the production of silanes is no exception. yale.edusigmaaldrich.com The traditional Müller-Rochow process, while foundational for the silicone industry, often involves chlorinated intermediates and generates harmful byproducts like hydrogen chloride, which is inconsistent with green chemistry goals. mdpi.com

Future research trajectories are increasingly focused on developing greener synthesis routes for organoalkoxysilanes. mdpi.comresearchgate.net These include:

Chlorine-Free Synthesis: Moving away from chlorosilane-based production to direct synthesis methods using alcohols, which is a significant challenge in modern heterogeneous catalysis. mdpi.comresearchgate.net

Catalysis: Employing catalytic reagents instead of stoichiometric ones to improve selectivity and reduce waste. yale.edunih.gov The use of earth-abundant and environmentally benign transition metals like cobalt, iron, and nickel as catalysts for hydrosilylation is a promising alternative to platinum-based catalysts. nih.govacs.org

Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. yale.edu Alkene hydrosilylation is an example of an atom-economic reaction used to synthesize organosilane monomers. nih.govacs.org

Renewable Feedstocks: Utilizing renewable raw materials and feedstocks where technically and economically feasible. pmarketresearch.comyale.edu The development of bio-based silanes is a key area of innovation. pmarketresearch.com

Energy Efficiency: Conducting syntheses at ambient temperature and pressure to minimize energy consumption and environmental impact. yale.edunih.gov

Recent advancements include the development of air- and moisture-stable cobalt-based catalysts that enable the one-pot synthesis of alkoxysilanes in green solvents like alcohols under mild conditions. nih.govacs.org This approach not only produces the desired silane but also generates green hydrogen as a valuable byproduct, contributing to a circular economy. nih.gov

Predictive Design and High-Throughput Screening of Silane-Based Materials

The development of new silane-based materials is being revolutionized by computational modeling and high-throughput screening (HTS) techniques. youtube.com These approaches allow for the rapid discovery and optimization of materials with desired properties, significantly accelerating the research and development cycle. youtube.com

Predictive Design using computational chemistry, such as Density Functional Theory (DFT), allows researchers to model the behavior of silanes at the atomic level. researchgate.netnih.govchemrxiv.org This includes:

Reaction Thermochemistry: Calculating the thermodynamics of reactions like chlorosilane hydrolysis and silanol (B1196071) condensation to understand their feasibility and energetics. researchgate.netnih.gov

Surface Interactions: Simulating the adsorption and bonding of silanes, like 3-Aminopropyltriethoxysilane (APTES), on surfaces such as silica (B1680970). chemrxiv.orgacs.org This is crucial for designing effective coupling agents and surface modifiers.

Structure-Property Relationships: Predicting how the molecular structure of a silane will influence its macroscopic properties, enabling the design of new molecules with tailored functionalities. researchgate.net

High-Throughput Screening (HTS) enables the rapid synthesis and characterization of large libraries of materials. youtube.comnih.gov In the context of silanes, HTS can be used to:

Optimize Formulations: Quickly screen different silane-based formulations for applications like protective coatings. nih.gov

Assess Performance: Evaluate the effectiveness of various organically modified silane (ORMOSIL) xerogel films in protecting substrates under harsh conditions. nih.gov

Discover New Materials: Identify novel silane structures with enhanced properties for specific applications, from biomaterials to electronics. youtube.com

The integration of predictive design and HTS creates a powerful feedback loop. Computational models can guide the design of HTS experiments, and the data generated from HTS can be used to refine and validate the computational models. youtube.com This synergy is expected to lead to the accelerated discovery of next-generation silane-based materials.

Computational and High-Throughput Methods in Silane Research

MethodologyApplication in Silane ResearchKey Findings/CapabilitiesReference
Density Functional Theory (DFT)Modeling reaction thermochemistry and surface interactions.Provides accurate thermodynamic values for silane reactions and insights into adsorption mechanisms on surfaces like silica. researchgate.netnih.govchemrxiv.org
Molecular Dynamics (MD)Simulating the interfacial behavior between polymers and silane-modified surfaces at the atomic scale.Reveals how silane coupling agents enhance interfacial bonding and provides insights into failure mechanisms. frontiersin.orgacs.org
High-Throughput Screening (HTS)Rapidly producing and assessing organically modified silane (ORMOSIL)-based films.Identifies optimal xerogel films for surface protection; demonstrated that more hydrophobic films offer better protection. nih.gov
Integrated Computational and HTEAccelerating the discovery of new materials by combining predictive modeling with rapid experimentation.Enables intelligent navigation of the experimental space, leading to more efficient materials development. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.